molecular formula C16H14ClNO2 B504003 N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

Cat. No.: B504003
M. Wt: 287.74g/mol
InChI Key: IUSUEFVMMWQTPF-UHFFFAOYSA-N
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Description

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2-furylmethylamine: This can be achieved through the reaction of furfural with ammonia or an amine under reductive conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where 2-chlorobenzyl chloride reacts with the 2-furylmethylamine in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling of the furyl groups: The final step involves coupling the intermediate with another furyl group, which can be facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like hydroxide or amines can replace the chlorine atom.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major products formed from these reactions include ketones, carboxylic acids, and various substituted amines.

Scientific Research Applications

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C16H14ClNO2/c17-15-6-2-1-5-14(15)16-8-7-13(20-16)11-18-10-12-4-3-9-19-12/h1-9,18H,10-11H2

InChI Key

IUSUEFVMMWQTPF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCC3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCC3=CC=CO3)Cl

Origin of Product

United States

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